molecular formula C10H5BrN4OS B13945804 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine

3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine

Cat. No.: B13945804
M. Wt: 309.14 g/mol
InChI Key: LWTFYULBLAQYSN-UHFFFAOYSA-N
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Description

3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-thiazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine imparts unique reactivity, particularly in substitution reactions.

Properties

Molecular Formula

C10H5BrN4OS

Molecular Weight

309.14 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C10H5BrN4OS/c11-10-13-7(5-17-10)9-15-14-8(16-9)6-2-1-3-12-4-6/h1-5H

InChI Key

LWTFYULBLAQYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CSC(=N3)Br

Origin of Product

United States

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